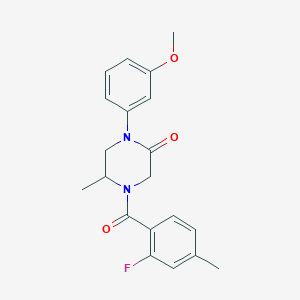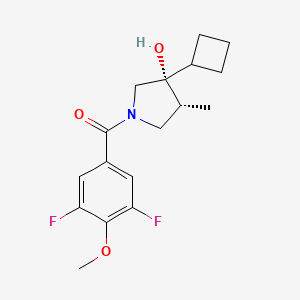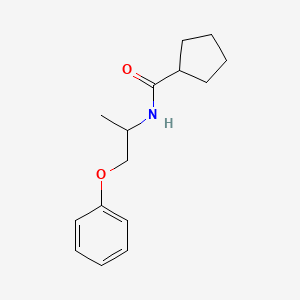![molecular formula C22H24N4O3S B5556219 N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)
N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 694. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Theoretical Investigation and Molecular Docking Study
A theoretical investigation on antimalarial sulfonamides, including derivatives of N-(phenylsulfonyl)acetamide, was conducted to assess their effectiveness against COVID-19 using computational calculations and molecular docking studies. These sulfonamides displayed significant in vitro antimalarial activity, with certain derivatives exhibiting excellent antimalarial activity due to the presence of quinoxaline moieties. Molecular docking studies also showed these compounds' potential against SARS-CoV-2 main protease and Spike Glycoprotein, highlighting their therapeutic potential beyond antimalarial applications (Fahim & Ismael, 2021).
Detection of Metal Ions in Aqueous Solution
Dansyl-based chemosensors, including derivatives similar to N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, were synthesized for detecting Cu2+ ions in aqueous solutions and zebrafish. These chemosensors demonstrated high selectivity and sensitivity for Cu2+, suggesting their potential in environmental monitoring and biological studies (Chae et al., 2019).
Structural Aspects and Properties of Amide Derivatives
Research on the structural aspects of amide-containing isoquinoline derivatives, related to this compound, revealed unique gelation and crystalline solid formation behaviors when treated with various mineral acids. These studies provide insights into the potential use of these compounds in materials science, especially in the formation of gels and crystals with specific structural properties (Karmakar, Sarma, & Baruah, 2007).
Serotonin Receptor Ligands
Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, structurally related to this compound, were identified as high-affinity ligands for the 5-HT(6) serotonin receptor. Such compounds could serve as potential therapeutic agents for neurological disorders, demonstrating the diverse biomedical applications of these chemical derivatives (Park et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-[4-(2-methylquinolin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-16-15-22(20-5-3-4-6-21(20)23-16)25-11-13-26(14-12-25)30(28,29)19-9-7-18(8-10-19)24-17(2)27/h3-10,15H,11-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDZGGRIXDWJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S*,4R*)-1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5556155.png)
![3,4-dimethoxybenzaldehyde [4-(4-bromophenyl)-1,3-thiazol-2(3H)-ylidene]hydrazone](/img/structure/B5556163.png)

![5-cyclohexyl-4-[(2-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5556172.png)
![2-(4-isopropoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556177.png)
![(3S,4R)-1-[2-(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5556188.png)


![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)


![2-(2-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5556252.png)
